3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Description
Properties
Molecular Formula |
C12H9BrF2N2 |
|---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C12H9BrF2N2/c13-12-11(16-10-2-1-5-17(10)12)8-4-3-7(14)6-9(8)15/h3-4,6H,1-2,5H2 |
InChI Key |
MEOPNEMSVOOVPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=C(N2C1)Br)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of α-Bromoketone with Dihydropyrrolamine
Reaction Overview
The core pyrrolo[1,2-a]imidazole scaffold is constructed via condensation of α-bromoketone 10 (2-bromo-1-(2,4-difluorophenyl)ethan-1-one) with dihydropyrrolamine A (2-amino-4,5-dihydro-3H-pyrrole).
Reaction Scheme:
Formation of Intermediate 15a :
Bromination to Intermediate 15b :
Suzuki-Miyaura Coupling :
Key Data:
| Step | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | - | MeCN | 25 | 12 | 78 |
| 2 | NBS | DCM | 0 → RT | 2 | 85 |
| 3 | Pd(PPh₃)₄ | DME/H₂O | 80 | 6 | 72 |
Halogenation of Preformed Pyrroloimidazole Core
Electrophilic Bromination
Bromine is introduced regioselectively at position 3 of 2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole using NBS under radical conditions.
Reaction Conditions:
- Substrate : 2-(2,4-Difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- Reagent : NBS (1.1 eq)
- Initator : AIBN (0.1 eq)
- Solvent : CCl₄
- Temp : 80°C, 4 h
- Yield : 68%
Spectral Data:
Annulative Functionalization via β-Enaminone Intermediate
Domino Cyclization
A catalyst-free approach constructs the tricyclic system via sequential C–N bond formation.
Reaction Steps:
Formation of β-Enaminone :
- Reactants : 2,4-Difluoroacetophenone + Propargylamine
- Conditions : EtOH, reflux, 8 h
Cycloisomerization :
Advantages:
- No metal catalyst required.
- High regioselectivity for 3-bromo substitution.
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Suzuki coupling | 72 | 97 | High |
| Electrophilic Bromination | Radical bromination | 68 | 95 | Moderate |
| Annulative Functionalization | Domino cyclization | 65 | 90 | Low |
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized imidazole compounds .
Scientific Research Applications
3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug discovery.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Chemical Biology: It can be used as a probe to study biological processes and molecular interactions due to its ability to form stable complexes with biomolecules.
Mechanism of Action
The mechanism of action of 3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Bromine vs. Iodine :
- 3-Iodo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CAS 1097875-08-5, 19) replaces bromine with iodine. The larger atomic radius of iodine may enhance lipophilicity but reduce metabolic stability compared to bromine. No direct activity data are available, but iodine’s electron-withdrawing effects could alter binding affinity in biological targets .
- 2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CID 83681552, 25) positions bromine at C2 instead of C3.
Chlorine Derivatives :
- 3-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CPPI, 7 ) shows selective inhibition of AR nuclear localization in prostate cancer cells. The chloro-substituent’s moderate electronegativity balances activity and toxicity, unlike bromine’s stronger electron-withdrawing effects .
Aryl Substituent Variations
2,4-Difluorophenyl vs. Dichlorophenyl :
- 3-(3,4-Dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c, 3, 6) demonstrates broad-spectrum antimicrobial activity (MIC = 1–4 µg/mL against S. aureus and C. neoformans). The dichlorophenyl group enhances hydrophobic interactions with microbial membranes but increases cytotoxicity (HEK-293 IC₅₀ = 12 µM) compared to difluorophenyl analogs .
Ethoxyphenyl and Pyridyl Groups :
- 3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (EPPI, 7 ) inhibits AR nuclear localization without affecting glucocorticoid or estrogen receptors, highlighting substituent-dependent selectivity. The ethoxy group’s electron-donating properties may stabilize π-π interactions in AR’s ligand-binding domain .
- 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CAS 111908-95-3, 23 ) targets COX enzymes reversibly, suggesting pyridyl groups enhance binding to COX’s heme pocket .
Physicochemical Properties
- Molecular Weight : The target compound (C₁₂H₉BrF₂N₂) has a molecular weight of 346.11 g/mol, comparable to 6c (C₂₄H₂₀Cl₃N₃O₂, 480.80 g/mol) but heavier than CPPI (C₁₁H₁₀ClN₂, 220.66 g/mol) .
Toxicity and Selectivity
- Quaternary salts (e.g., 6c) exhibit higher hemolytic activity (HC₅₀ = 50 µg/mL) and cytotoxicity than non-ionic analogs, likely due to cationic charge disrupting cell membranes .
- The target compound’s bromine and difluorophenyl groups may reduce acute toxicity (as seen in 6c’s LD₅₀ > 2000 mg/kg in mice) while retaining efficacy .
Biological Activity
3-Bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a synthetic compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article reviews the compound's biological activity, focusing on its antibacterial and antifungal properties, as well as its cytotoxic effects.
Chemical Structure and Properties
The molecular formula for this compound is . Key physical properties include:
- Molecular Weight : 263.133 g/mol
- Density : 1.6 g/cm³
- Boiling Point : Approximately 427.6 °C
- Flash Point : 212.4 °C
Biological Activity Overview
Recent studies have established that derivatives of the pyrrolo[1,2-a]imidazole scaffold exhibit a range of biological activities. The focus here is on antibacterial and antifungal activities.
Antibacterial Activity
A study conducted by researchers synthesized various derivatives of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole and evaluated their antibacterial properties against multiple strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results are summarized in Table 1.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 6b | 4 | Staphylococcus aureus |
| 6c | 4 | Klebsiella pneumoniae |
| 6d | 8 | Acinetobacter baumannii |
The compounds exhibited a minimum inhibitory concentration (MIC) ranging from 2 to 8 µg/mL. Notably, compound 6c demonstrated broad-spectrum activity but also showed significant cytotoxicity against mammalian cells, indicating a potential trade-off between efficacy and safety.
Antifungal Activity
In addition to antibacterial properties, the synthesized compounds were tested for antifungal activity. The findings indicated that several derivatives were effective against common fungal pathogens such as Candida albicans and Cryptococcus neoformans. However, the activity varied significantly based on the substituents on the phenyl ring.
Cytotoxicity and Hemolytic Activity
While evaluating biological activity, it is crucial to consider cytotoxic effects. Compound 6c was noted for its hemolytic activity against human red blood cells at concentrations that also inhibited bacterial growth. The LD50 for this compound was determined to be greater than 2000 mg/kg in mice, suggesting a relatively low in vivo toxicity profile despite its cytotoxicity in vitro.
Case Studies
A notable case study involved the application of these compounds in treating infections caused by multidrug-resistant bacteria. In vitro tests demonstrated that certain derivatives could inhibit bacterial growth effectively while maintaining a favorable safety profile in animal models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
